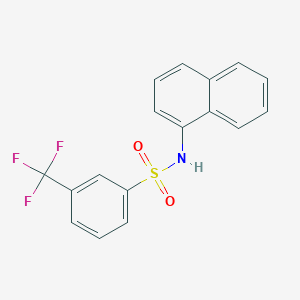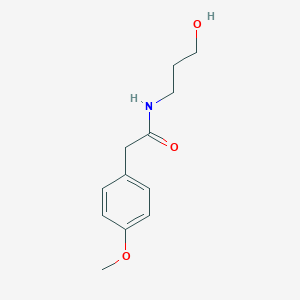
Tangshenoside I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tangshenoside I is a chemical compound isolated from the roots of Codonopsis pilosula, a plant commonly used in traditional Chinese medicine. It is considered a syringin molecule bound to meglutol glucoside . This compound is known for its various pharmacological properties and has been the subject of numerous scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tangshenoside I involves the extraction from the roots of Codonopsis pilosula. The extraction process typically includes the use of solvents such as ethanol or methanol to isolate the compound. High-performance liquid chromatography (HPLC) is often employed to purify this compound from the crude extract .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The roots of Codonopsis pilosula are harvested, dried, and then subjected to solvent extraction. The extract is then purified using HPLC to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Tangshenoside I undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Tangshenoside I has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Tangshenoside I involves its interaction with various molecular targets and pathways. It has been shown to inhibit bacterial neuraminidase activity, which is essential for the replication and spread of certain bacteria . Additionally, this compound exhibits weak α-glucosidase inhibitory activities, which can help regulate blood sugar levels .
Comparison with Similar Compounds
Tangshenoside I is unique due to its specific molecular structure and pharmacological properties. Similar compounds include:
Lobetyolin: Another compound isolated from Codonopsis pilosula, known for its antioxidant and anti-inflammatory properties.
Ussurienoside I: A compound found in Codonopsis ussuriensis, which also exhibits neuraminidase inhibitory activity.
These compounds share some similarities in their biological activities but differ in their molecular structures and specific effects.
Properties
CAS No. |
117278-74-7 |
|---|---|
Molecular Formula |
C29H42O18 |
Molecular Weight |
678.6 g/mol |
IUPAC Name |
(3S)-5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
InChI |
InChI=1S/C29H42O18/c1-29(9-18(32)33,47-28-25(40)23(38)21(36)17(12-31)45-28)10-19(34)43-6-4-5-13-7-14(41-2)26(15(8-13)42-3)46-27-24(39)22(37)20(35)16(11-30)44-27/h4-5,7-8,16-17,20-25,27-28,30-31,35-40H,6,9-12H2,1-3H3,(H,32,33)/b5-4+/t16-,17-,20-,21-,22+,23+,24-,25-,27+,28+,29+/m1/s1 |
InChI Key |
ABKPQICIFGNRAA-FPFGLZQYSA-N |
SMILES |
CC(CC(=O)O)(CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
C[C@](CC(=O)O)(CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(CC(=O)O)(CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
tangshenoside I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)






![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)

![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)
